molecular formula C21H23N5O2S B3304668 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 921858-60-8

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B3304668
CAS No.: 921858-60-8
M. Wt: 409.5 g/mol
InChI Key: LLISRQHFYDDLBR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a sulfanyl-acetamide moiety at position 2. The acetamide is further functionalized with a 3-methylphenyl group. Its synthesis likely involves multi-step reactions, such as 1,3-dipolar cycloaddition (common for triazole formation) and thiol-alkylation to introduce the sulfanyl-acetamide chain .

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-3-28-18-9-7-17(8-10-18)25-11-12-26-20(25)23-24-21(26)29-14-19(27)22-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLISRQHFYDDLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the imidazo[2,1-c][1,2,4]triazole core or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that related compounds exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide may possess similar or enhanced activity.
  • Anticancer Potential : The imidazo[2,1-c][1,2,4]triazole derivatives are being explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes that are critical for various biochemical pathways. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases involved in cancer progression .

Synthetic Applications

The synthesis of this compound typically involves multiple steps starting from simpler precursors. The synthetic routes often utilize cyclization reactions under controlled conditions to form the imidazo core .

Synthetic Route Overview

StepDescription
1Synthesis of the imidazo[2,1-c][1,2,4]triazole core through cyclization reactions involving appropriate precursors.
2Introduction of the sulfanyl group via nucleophilic substitution reactions.
3Acetylation of the amine to form the final product.

Biological Studies and Case Reports

Several studies have reported on the biological activities of compounds similar to this compound:

  • A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an antimicrobial agent with promising results against resistant strains of bacteria .
  • Another investigation focused on its anticancer properties demonstrated significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its imidazo-triazole core and ethoxyphenyl substitution. Key comparisons include:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Bioactivity (If Reported)
Target Compound Imidazo[2,1-c][1,2,4]triazole R1: 4-Ethoxyphenyl; R2: 3-Methylphenyl ~481.56 (calculated) Not explicitly reported
2-[[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide 1,2,4-Triazole R1: 3-Ethoxyphenyl; R2: Cl/CH3-Ph ~457.92 Antiproliferative (inferred from analogs)
2-((4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide (7h) 1,2,4-Triazole R1: 4-Chlorophenyl; R2: p-Tolylamino ~444.94 Enzyme inhibition (pLDH assay)
2-{[7-(4-Methoxyphenyl)-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Imidazo[2,1-c][1,2,4]triazole R1: 4-Methoxyphenyl; R2: Trimethylphenyl ~495.57 Not reported; likely similar synthesis

Key Observations :

  • Ethoxy vs.
  • Acetamide Substituents : The 3-methylphenyl group contrasts with the chloro-methylphenyl () or trifluoromethyl groups (), which could alter receptor binding or toxicity profiles .
  • Core Heterocycle : Imidazo-triazole cores (target compound, ) may exhibit distinct electronic properties compared to simpler triazoles (), influencing reactivity and bioactivity .
Analytical Characterization
  • Spectroscopy : IR and HRMS data (e.g., ) confirm functional groups (C=O, –NH) and molecular ions. For example, HRMS in showed a calculated [M+H]+ of 393.1118, closely matching experimental data .
  • NMR: highlights the use of ¹H/¹³C-NMR to resolve phenylpropanoid and acetamide moieties, a method applicable to the target compound’s structural elucidation .
Inferred Bioactivity
  • Antiproliferative Potential: Triazole-thioacetamides () inhibit cancer cell proliferation, suggesting the target compound may share similar mechanisms .
  • Enzyme Inhibition : Compounds like 7h () showed activity in pLDH assays, a model for antimalarial or anticancer drug discovery .

Research Findings and Gaps

  • Structural Optimization : Ethoxy and methylphenyl groups in the target compound may balance solubility and target affinity compared to chlorophenyl () or trifluoromethyl () analogs .
  • Unresolved Questions : Direct bioactivity data for the target compound are absent in the evidence. Future studies should prioritize in vitro assays (e.g., pLDH, cytotoxicity) and molecular docking to validate hypothesized activities .

Biological Activity

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique imidazo[2,1-c][1,2,4]triazole core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N4O1S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_1\text{S}

This structure includes:

  • An imidazo[2,1-c][1,2,4]triazole core
  • A sulfanyl group
  • Ethoxy and methylphenyl substituents

The combination of these functional groups contributes to its diverse biological activities.

While the precise mechanism of action for this compound remains to be fully elucidated, compounds containing imidazo[2,1-c][1,2,4]triazole rings are known to interact with various molecular targets including enzymes and receptors. These interactions can modulate biological pathways leading to therapeutic effects such as:

  • Antiviral Activity : Similar compounds have shown efficacy against various viral strains by inhibiting viral replication mechanisms .
  • Anticancer Properties : The imidazo-triazole framework is associated with cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Effects : Such compounds may reduce inflammatory responses through modulation of cytokine release and other inflammatory mediators .

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance:

  • Compounds in this class have exhibited significant activity against human adenovirus (HAdV) and herpes simplex virus (HSV) with IC50 values ranging from 4.5 to 6.6 µg/100 µL .

Anticancer Activity

A comparative analysis of related triazole derivatives demonstrated promising anticancer activity:

Compound NameStructure FeaturesBiological Activity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolTriazole ring with phenyl substituentsAnticancer activity
7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazoleImidazo-triazole coreCytotoxic properties
5-Methylthio-1H-imidazo[4,5-b]pyridineImidazole derivativeAntimicrobial activity

These findings suggest that the structural diversity provided by substituents can enhance biological activity .

Anti-inflammatory and Antimicrobial Properties

The presence of the sulfanyl group in similar compounds has been linked to increased anti-inflammatory and antimicrobial activities. For example:

  • Compounds with a sulfanyl linkage have shown potent activity against both drug-sensitive and drug-resistant bacterial strains .

Future Directions in Research

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Molecular Docking Studies : To identify specific molecular targets and elucidate the mechanism of action.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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